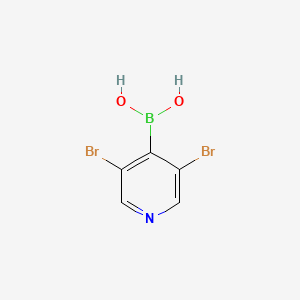

3,5-Dibromopyridine-4-boronic acid

Description

Properties

IUPAC Name |

(3,5-dibromopyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BBr2NO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCKCHBPJIPSTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1Br)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BBr2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310384-73-6 | |

| Record name | 1310384-73-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Applications in Organic Synthesis and Catalysis

Role in Complex Molecule Construction

The presence of multiple reactive sites on 3,5-Dibromopyridine-4-boronic acid, namely the two carbon-bromine bonds and the carbon-boron bond, allows for sequential and selective functionalization. This capability is particularly advantageous in the synthesis of intricately substituted molecules, offering chemists a powerful tool to access a wide range of pyridine-based compounds.

Synthesis of Polysubstituted and Multi-arylated Pyridine (B92270) Architectures

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and this compound is an excellent substrate for such transformations. The differential reactivity of the C-Br and C-B bonds can be exploited to achieve regioselective arylation, leading to the synthesis of polysubstituted and multi-arylated pyridine scaffolds. These structures are prevalent in pharmaceuticals, agrochemicals, and materials science.

For instance, the palladium-catalyzed cross-coupling of 3,5-dibromopyridine (B18299) derivatives with various aryl boronic acids allows for the stepwise introduction of different aryl groups onto the pyridine core. While direct examples utilizing this compound as the starting material for a multi-arylation strategy are not extensively documented in readily available literature, the principle is well-established with related polyhalogenated pyridines. The boronic acid moiety can be coupled first under specific conditions, followed by the sequential coupling of the bromine atoms, or vice-versa, depending on the desired substitution pattern. This controlled approach provides access to a diverse array of complex, non-symmetrical biaryl and teraryl pyridine derivatives.

| Starting Material | Coupling Partner | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Polyhalogenated Pyridine | Aryl Boronic Acid | Palladium Catalyst, Base | Aryl-substituted Pyridine |

| Dihalopyridine | Multiple Aryl Boronic Acids (stepwise) | Palladium Catalyst, Base | Di- or Tri-substituted Pyridine |

Applications in Divergent Synthetic Pathways

A divergent synthetic strategy enables the creation of a library of structurally related compounds from a common intermediate. This compound is an ideal candidate for such pathways due to its multiple, orthogonally reactive functional groups. Starting from this single compound, chemists can access a variety of derivatives by selectively reacting the boronic acid or the bromine atoms.

For example, the boronic acid can be protected or converted to its corresponding boronate ester, allowing for selective reactions at the C-Br positions. Subsequently, the boronic acid can be deprotected and used in a Suzuki-Miyaura coupling. Alternatively, the bromine atoms can be subjected to various transformations such as lithiation followed by quenching with an electrophile, or other cross-coupling reactions like Sonogashira or Stille couplings, while leaving the boronic acid group intact for a later-stage functionalization. This divergent approach is highly efficient for generating molecular diversity and is particularly valuable in drug discovery and materials science research.

Building Blocks for Nitrogen Heterocycles

Pyridine-containing boronic acids are crucial building blocks in the synthesis of a wide array of nitrogen-containing heterocycles. lifechemicals.com These heterocycles are fundamental components of many biologically active compounds and functional materials. lifechemicals.com this compound, with its inherent functionality, can serve as a precursor to more complex fused heterocyclic systems.

The pyridine nitrogen and the adjacent reactive sites can participate in cyclization reactions to form bicyclic and polycyclic aromatic systems. For instance, after functionalization of the 3, 4, and 5 positions, intramolecular reactions can be designed to construct fused rings, leading to the formation of novel heterocyclic scaffolds. The synthesis of pyrido-fused heterocycles often relies on the strategic placement of functional groups on the pyridine ring that can undergo cyclization. ias.ac.inbohrium.com While specific examples detailing the use of this compound for the synthesis of fused nitrogen heterocycles are not prevalent in the reviewed literature, its potential as a precursor is evident based on established synthetic strategies for similar compounds. ias.ac.inbohrium.com

Catalytic Roles and Methodological Advancements

Beyond its role as a structural scaffold, the boronic acid moiety in this compound can also participate in or influence catalytic processes. The Lewis acidic nature of the boron atom and its ability to interact with various functional groups are key to its catalytic potential.

Boronic Acid-Based Catalysis (e.g., aldol (B89426) reactions, amide bond formation)

Boronic acids have emerged as versatile catalysts for a range of organic transformations, including aldol reactions and amide bond formation. nih.govorganic-chemistry.org These reactions typically proceed through the activation of a carbonyl group or a carboxylic acid by the Lewis acidic boronic acid.

In the context of aldol reactions , boronic acids can catalyze the reaction between an enolate and an aldehyde or ketone. nih.govorganic-chemistry.orgwikipedia.org The mechanism often involves the formation of a boron enolate, which then reacts with the carbonyl compound through a Zimmerman-Traxler-like transition state. youtube.com While specific studies employing this compound as a catalyst for aldol reactions have not been identified, the principles of boronic acid catalysis suggest its potential applicability. nih.govorganic-chemistry.orgwikipedia.org

For amide bond formation , boronic acids can act as catalysts by activating carboxylic acids towards nucleophilic attack by amines. rsc.orgnih.govucl.ac.ukrsc.org The proposed mechanism involves the formation of an acyloxyboronate intermediate, which is more electrophilic than the parent carboxylic acid. rsc.orgrsc.org This method offers a greener alternative to traditional amide coupling reagents that often generate stoichiometric waste. The electronic properties of the pyridine ring in this compound could potentially modulate the Lewis acidity of the boron center, thereby influencing its catalytic activity.

| Reaction Type | Role of Boronic Acid | Key Intermediate |

|---|---|---|

| Aldol Reaction | Lewis acid catalyst to form enolate | Boron Enolate |

| Amide Bond Formation | Activates carboxylic acid | Acyloxyboronate |

Mechanistic Investigations of Precatalyst Activation in Palladium Catalysis

The coordination of the pyridine nitrogen to the palladium center can influence the electronic properties and stability of the catalytic species. nih.gov Furthermore, the boronic acid itself can play a role in the reduction of the Pd(II) precatalyst to the active Pd(0) catalyst. Understanding these mechanistic details is crucial for optimizing reaction conditions and developing more efficient catalytic systems for the synthesis of complex pyridine-containing molecules. nih.govresearchgate.netsemanticscholar.org

Applications in Materials Science and Polymer Chemistry

The incorporation of boronic acids into materials science and polymer chemistry has led to the development of "smart" materials with responsive and functional properties. The structure of this compound is well-suited for contributing to this field, offering multiple sites for polymerization and functionalization.

Boronic acid-containing polymers are a significant class of functional materials, valued for their unique reactivity and responsiveness, particularly to pH and the presence of diols. mdpi.comresearchgate.net The synthesis of these polymers can generally be achieved through three main pathways: the direct polymerization of monomers containing unprotected boronic acids, the polymerization of monomers with protected boronate esters followed by a deprotection step, or the post-polymerization modification of a polymer backbone to introduce boronic acid groups. mdpi.com

This compound can serve as a key monomer in these synthetic strategies. The boronic acid group itself provides a reactive handle for creating polymers that can interact with diol-containing molecules, such as saccharides. mdpi.comnih.gov This property is the basis for developing glucose-responsive hydrogels for applications like controlled insulin (B600854) delivery, where the polymer swells or shrinks in response to glucose concentrations. rsc.orgresearchgate.net

Furthermore, the two bromine atoms on the pyridine ring of this compound offer additional sites for polymerization or cross-linking. These halogens are suitable for various cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.orgmdpi.com This dual functionality allows for the creation of complex polymer architectures, including cross-linked networks and dendrimers. For instance, one bromine atom could be used as an anchor point for polymerization, while the other remains available for subsequent modification, enabling the attachment of other functional molecules or for creating inter-chain linkages to form robust hydrogels. nih.gov

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. Arylboronic acids are excellent building blocks for crystal engineering and the construction of supramolecular assemblies due to their ability to form stable hydrogen bonds. researchgate.netdiva-portal.org The boronic acid group can act as a hydrogen bond donor, while the nitrogen atom in the pyridine ring of this compound can act as a hydrogen bond acceptor. nih.govresearchgate.net This donor-acceptor capability facilitates self-assembly into well-defined, higher-order structures like layers, helical chains, or ribbons. nih.govresearchgate.net The bromine atoms can also participate in halogen bonding, providing an additional layer of directional control in the assembly process.

The reversible nature of the boronic ester bond—formed between the boronic acid and a diol—is a key feature in the development of dynamic and responsive systems, including molecular machines. researchgate.net This dynamic covalent chemistry allows for the assembly and disassembly of structures in response to external stimuli. While specific applications of this compound in molecular machines are not yet extensively documented, its structural motifs are found in components of such systems. For example, pyridine derivatives are used as "footholds" in molecular walkers that move along a defined track. nih.gov The ability of this compound to be incorporated into larger, rigid structures through its multiple reaction sites suggests its potential as a component in the design of molecular gears, switches, or sensors. nih.gov

Spectroscopic Characterization and Structural Elucidation of 3,5 Dibromopyridine 4 Boronic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the molecular structure of 3,5-Dibromopyridine-4-boronic acid in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. However, it is noteworthy that boronic acids often exist in equilibrium with their cyclic anhydride (B1165640) trimers (boroxines), which can lead to complex or broad signals in NMR spectra.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for confirming the primary structure of the compound.

¹H NMR: The ¹H NMR spectrum of this compound is expected to be simple, showing a single signal for the two equivalent aromatic protons on the pyridine (B92270) ring. This signal would appear as a singlet in the downfield region, characteristic of aromatic protons. The protons of the boronic acid group (-B(OH)₂) are often broad and may exchange with solvent protons (like D₂O), sometimes causing them to disappear from the spectrum.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. For this compound, three distinct signals are anticipated for the pyridine ring carbons. The carbon atom directly attached to the boronic acid group (C4) would be significantly influenced by the boron atom, while the two carbons bearing bromine atoms (C3 and C5) would be equivalent, and the two carbons adjacent to the nitrogen (C2 and C6) would also be equivalent. The chemical shifts are influenced by the electronegativity of the substituents. rsc.orgechemi.com

¹⁹F NMR: ¹⁹F NMR is a specialized technique that is only applicable to compounds containing fluorine. Therefore, for the parent compound this compound, ¹⁹F NMR is not relevant. However, it would be an essential tool for the structural confirmation of any fluorinated derivatives. rsc.orgrsc.org

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | H-2, H-6 | ~8.7 | Singlet |

| ¹³C | C-2, C-6 | ~150 | - |

| ¹³C | C-3, C-5 | ~125 | - |

| ¹³C | C-4 | ~135 (ipso-carbon, often broad or unobserved) | - |

To overcome the limitations of 1D NMR and to gain deeper structural and mechanistic insights, advanced NMR techniques are employed. ipb.ptresearchgate.net

2D NMR: Two-dimensional NMR experiments such as HETCOR (Heteronuclear Correlation) are invaluable. researchgate.net An HSQC (Heteronuclear Single Quantum Coherence) spectrum would correlate the proton signal with the carbon atoms they are directly attached to (C2/C6), while an HMBC (Heteronuclear Multiple Bond Correlation) spectrum would show correlations over two or three bonds, confirming the connectivity of the entire molecule.

Low-Temperature NMR: These studies can be used to slow down dynamic processes, such as the equilibrium between the boronic acid and its boroxine (B1236090) trimer, potentially allowing for the observation of distinct signals for each species. This can provide crucial information for mechanistic studies of reactions involving the boronic acid.

Signal Amplification by Reversible Exchange (SABRE) is a hyperpolarization technique that can dramatically increase the sensitivity of NMR measurements. uniklinik-freiburg.demdpi.com The method utilizes parahydrogen to transfer its latent nuclear spin order to a substrate via a catalyst, leading to signal enhancements of several orders of magnitude. uniklinik-freiburg.denih.gov

Given that SABRE is highly effective for pyridine and its derivatives nih.govresearchgate.net, it represents a powerful method for studying this compound. This enhanced detection capability is particularly useful for:

Analyzing very low concentration samples.

Rapidly acquiring NMR data.

Detecting reaction intermediates in mechanistic studies that exist at concentrations too low to be observed by conventional NMR.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the molecular weight and elemental formula of this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. d-nb.info For this compound, HRMS would be used to confirm its molecular formula, C₅H₄BBr₂NO₂. The measured mass would be compared to the calculated exact mass, with a very small mass error (typically <5 ppm) confirming the elemental composition. The distinct isotopic pattern of the two bromine atoms (¹⁹Br and ⁸¹Br) would also be a key identifying feature in the mass spectrum.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like boronic acids. mdpi.com It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. mdpi.com ESI-MS is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. nih.govresearchgate.net In the case of this compound, ESI-MS would be expected to show a prominent ion corresponding to its protonated form, confirming the molecular weight of the compound.

Interactive Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Expected m/z | Information Provided |

| HRMS | ESI (+) | 280.8702 | Exact mass of [M+H]⁺, confirms elemental formula C₅H₄BBr₂NO₂ |

| ESI-MS | ESI (+) | 280.9 | Molecular weight confirmation via [M+H]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. However, boronic acids, including this compound, are polar, nonvolatile compounds with a tendency to undergo thermally induced dehydration or cyclization into boroxines (trimerization reactions), which complicates their direct analysis by GC-MS. researchgate.netacs.org To overcome these challenges, derivatization is a required step to convert the boronic acid into a more volatile and thermally stable derivative suitable for GC analysis. researchgate.netchromatographyonline.com

A common and effective derivatization strategy involves the reaction of the boronic acid with a diol, such as pinacol (B44631) or ethylene (B1197577) glycol, to form a stable cyclic boronic ester. acs.org For instance, the analysis of phenylboronic acid has been successfully performed by converting it to its pinacol boronate ester (BPD). chromatographyonline.com Another approach involves derivatization with triethanolamine (B1662121), which quantitatively converts inorganic, nonvolatile boric acid into a volatile triethanolamine borate, facilitating GC measurement. nih.gov

The derivatized this compound can then be introduced into the GC system. The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on the compound's boiling point and affinity for the column's stationary phase. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the definitive identification of the compound. This GC-MS approach enables the low-level analysis and quantification of boronic acid species in various matrices. chromatographyonline.com

X-ray Crystallography

X-ray crystallography is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. rigaku.commdpi.com It provides precise information on molecular connectivity, spatial arrangement, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing. rigaku.comunimi.it

While the specific crystal structure of this compound is not publicly documented, valuable insights can be drawn from the closely related analogue, 3,5-Dibromo-4-methylpyridine. researchgate.net Single-crystal X-ray diffraction (SCXRD) analysis of this analogue reveals its molecular geometry and packing in the solid state. researchgate.netwarwick.ac.uk Such studies are crucial for understanding structure-property relationships in materials. rsc.org The crystallographic data for 3,5-Dibromo-4-methylpyridine provide a model for the expected structural features of the pyridine core in the target compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₅Br₂N |

| Formula Weight (g/mol) | 250.91 |

| Crystal System | Orthorhombic |

| Space Group | Cmcm |

| a (Å) | 14.178 (3) |

| b (Å) | 7.1810 (12) |

| c (Å) | 7.6407 (12) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 777.3 (2) |

| Z | 4 |

| Calculated Density (Mg/m³) | 2.224 |

The crystal lattice of a molecule is stabilized by a network of intermolecular interactions. rsc.org In the case of this compound, several key interactions are expected to define its supramolecular architecture. Analysis of the analogue 3,5-Dibromo-4-methylpyridine reveals that molecules are linked by Br⋯N and Br⋯Br halogen bonds, forming zigzag chains. researchgate.net These chains are further interconnected by offset π–π stacking interactions between the pyridine rings, with an intercentroid distance of 3.5451 (3) Å, creating a three-dimensional framework. researchgate.net Similar interactions, particularly hydrogen bonds involving the boronic acid group (O-H⋯N and O-H⋯O) and halogen bonds, would be anticipated to play a crucial role in the crystal packing of this compound. nih.govrsc.org

A significant intramolecular interaction in pyridine boronic acids is the potential formation of a dative bond between the pyridine nitrogen atom (a Lewis base) and the boron atom of the boronic acid (a Lewis acid). nsf.govacs.org This B←N coordinate covalent bond forms when the nitrogen donates its lone pair of electrons to the empty p-orbital of the boron atom. nsf.gov The formation of this dative bond can lead to stabilization of the molecule. Theoretical and experimental studies on related pyridine-borane complexes show that the typical B-N dative bond length is approximately 1.6 Å (160 pm). nsf.gov More complex structures exhibit dative B-N σ-bond distances in the range of 1.640 to 1.655 Å (164.0 to 165.5 pm). rsc.org This interaction is characterized by a significant transfer of electron density from the nitrogen to the boron atom, confirming its donor-acceptor nature. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides detailed information about the molecular vibrations of a compound. These techniques are complementary and are used to identify functional groups and elucidate molecular structure.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For boronic acids, characteristic bands are observed for the O-H, B-O, and B-C bonds. researchgate.net

While a specific spectrum for this compound is not available, a detailed study on the analogue 3,5-difluorophenylboronic acid provides expected frequency ranges for key vibrations. ahievran.edu.tr The broad band in the 3500-3200 cm⁻¹ region is characteristic of the O-H stretching vibrations of the boronic acid group, often broadened due to hydrogen bonding. The asymmetric B-O stretching vibration is typically found as a strong band around 1350-1390 cm⁻¹. researchgate.netahievran.edu.tr The C-Br stretching vibrations are expected in the lower frequency region of the spectrum, typically below 700 cm⁻¹.

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FTIR. nih.gov In the Raman spectrum of a substituted pyridine boronic acid, the ring stretching and breathing modes are typically prominent. nsf.gov

Based on studies of analogous compounds like 3,5-difluorophenylboronic acid, key Raman active modes can be predicted. ahievran.edu.tr The symmetric stretching of the pyridine ring often appears as a strong band near 1600 cm⁻¹. The symmetric B-O stretching mode is also Raman active. acs.org The C-Br stretching vibrations would also be observable in the low-frequency region. The table below summarizes the principal vibrational modes and their expected frequencies based on data from analogous halogenated phenylboronic acids. ahievran.edu.tr

| FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment (Vibrational Mode) |

|---|---|---|

| ~3330 | ~3330 | ν(O-H) Stretching |

| ~1615 | ~1617 | ν(C-C) Ring Stretching |

| ~1445 | ~1447 | ν(C-C) Ring Stretching |

| ~1357 | - | νas(B-O) Asymmetric Stretching |

| ~1190 | ~1192 | β(C-H) In-plane Bending |

| ~1010 | ~1012 | Ring Breathing Mode |

| ~880 | ~880 | γ(C-H) Out-of-plane Bending |

| ~750 | - | νs(B-O) Symmetric Stretching |

| ~680 | ~680 | β(C-C-C) Ring In-plane Bending |

| Below 600 | Below 600 | ν(C-Br) Stretching |

ν: stretching; β: in-plane bending; γ: out-of-plane bending; as: asymmetric; s: symmetric.

Electronic Spectroscopy

Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a pivotal technique for elucidating the electronic structure of molecules. It provides valuable insights into the electronic transitions between different energy levels within a compound. For this compound and its derivatives, UV-Vis spectroscopy can characterize the chromophoric pyridine ring and investigate the electronic effects imparted by the bromo and boronic acid substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy

However, the UV-Vis spectral characteristics of the parent molecule, pyridine, and related boronic acid derivatives can offer a theoretical framework for predicting the expected absorption regions for this compound. Pyridine itself exhibits characteristic UV absorption bands arising from π → π* and n → π* transitions. The introduction of substituents onto the pyridine ring is known to cause shifts in these absorption bands.

For substituted pyridines, the position and intensity of the UV-Vis absorption bands are sensitive to the nature and position of the substituents. Halogen atoms, such as bromine, and the boronic acid group can influence the electronic distribution within the pyridine ring through inductive and resonance effects, thereby altering the energies of the electronic transitions.

In the absence of direct experimental data for this compound, a comparative analysis with structurally similar compounds is the primary means of estimating its UV-Vis spectroscopic properties. For instance, studies on other arylboronic acids have shown that the boronic acid group can act as an auxochrome, modifying the absorption characteristics of the aromatic system to which it is attached.

A comprehensive understanding of the electronic spectroscopy of this compound and its derivatives would necessitate future experimental studies. Such research would involve dissolving the compound in a suitable transparent solvent and recording its absorption spectrum over the UV-Vis range. The resulting data would be crucial for a complete spectroscopic characterization and for computational studies aiming to model its electronic structure and transitions.

Theoretical and Computational Studies of 3,5 Dibromopyridine 4 Boronic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. By solving approximations of the Schrödinger equation, these methods can determine molecular geometries, electronic structures, and various physicochemical properties before a compound is ever synthesized in a lab.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. aps.org This method is used to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry—by finding the lowest energy state on the potential energy surface. For 3,5-Dibromopyridine-4-boronic acid, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311G**, would optimize the bond lengths, bond angles, and dihedral angles. nih.gov

Beyond simple geometry, DFT calculations reveal crucial details about the molecule's electronic structure. researchgate.net Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. These calculations provide a quantitative basis for understanding the molecule's behavior in chemical reactions. nih.gov

Table 1: Representative Data from DFT Calculations for Pyridine (B92270) Derivatives This table presents typical parameters that would be obtained from a DFT/B3LYP calculation on a molecule like this compound. The values are illustrative and based on findings for similar compounds.

| Calculated Parameter | Description | Typical Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability |

| Dipole Moment | Measure of the net molecular polarity | Influences solubility and intermolecular interactions |

| C-Br Bond Length | The distance between Carbon and Bromine atoms | Provides insight into bond strength |

| C-B Bond Length | The distance between Carbon and Boron atoms | Key parameter for the transmetalation step |

Ab Initio Methods for Electronic Property Prediction

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) theory and Møller-Plesset (MP) perturbation theory, can offer a higher level of theoretical accuracy compared to DFT for certain properties, though often at a greater computational cost.

These methods are particularly valuable for predicting electronic properties where high accuracy is paramount. For this compound, ab initio calculations could be used to refine the understanding of its electron distribution, molecular orbital energies, and ionization potential. By analyzing the calculated wave function, these methods provide a detailed picture of bonding characteristics and charge distribution within the molecule, which are essential for predicting its reactivity in polar reactions and its interactions with other molecules and metal catalysts. aps.org

Mechanistic Investigations through Computational Modeling

One of the most powerful applications of computational chemistry is the elucidation of complex reaction mechanisms. For this compound, this is particularly relevant for understanding its participation in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a fundamental process for forming carbon-carbon bonds. nih.gov

Elucidation of Suzuki-Miyaura Reaction Pathways

The Suzuki-Miyaura reaction involves a catalytic cycle with three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.gov Computational modeling, primarily using DFT, allows researchers to map out the entire energy profile of this cycle. mdpi.com By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction pathway can be constructed.

This modeling can identify the rate-determining step of the reaction by locating the transition state with the highest energy barrier. nih.gov Furthermore, computational studies can explore competing reaction pathways and explain observed product distributions and regioselectivity, providing insights that are often difficult to obtain through experimental means alone. nih.gov

Analysis of Oxidative Addition Step

DFT calculations are used to investigate the transition state of the C-X (carbon-halogen) bond cleavage. acs.org Analysis of the electron density, charge distribution, and bond order of the carbon-halogen bond during its approach to the palladium center reveals how the bond is activated and broken. For a C-Br bond, these studies can quantify the energy barrier for the insertion of the palladium atom, forming a new Pd(II) intermediate. This analysis helps in understanding how the electronic properties of the organohalide and the supporting ligands on the palladium catalyst influence the efficiency of this critical first step. rsc.org

Computational Studies of Transmetalation and Reductive Elimination Processes

Following oxidative addition, the transmetalation step occurs, where the organic group from the boronic acid (in this case, the 3,5-dibromopyridinyl group) is transferred to the palladium(II) center. This is a key step where the boronic acid derivative directly participates. Computational studies have shown that this step is often facilitated by a base, which activates the boronic acid to form a more reactive boronate species. nih.govresearchgate.net DFT calculations can model the structures of the intermediates and transition states involved in this transfer, elucidating the role of the base and determining the activation energy for this process. rsc.org

The final step of the cycle is reductive elimination. In this stage, the two organic groups coupled on the palladium(II) center form a new carbon-carbon bond, yielding the final product and regenerating the palladium(0) catalyst. researchgate.net Computational modeling can precisely map the geometric changes as the new bond forms and the molecule is released from the metal center. uu.nl The calculated energy barrier for reductive elimination provides insight into how readily the product is formed and the catalyst turns over, completing the cycle. nih.gov

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, offering insights into their stability, reactivity, and spectroscopic properties. For this compound, theoretical studies are crucial for anticipating its behavior in chemical reactions and for interpreting experimental data.

Computational Assessment of Protodeboronation Susceptibility

Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a common decomposition pathway for boronic acids that can compromise their utility in synthesis. ed.ac.uk Computational studies, often employing Density Functional Theory (DFT), can model the reaction pathways and activation energies for this process.

The stability of pyridyl boronic acids towards protodeboronation is highly dependent on the position of the boronic acid group on the pyridine ring. acs.orgnih.gov Mechanistic studies have shown that 3- and 4-pyridyl boronic acids are significantly more stable than their 2-pyridyl counterparts. ed.ac.ukacs.org The increased susceptibility of 2-pyridyl boronic acids is attributed to the proximity of the ring nitrogen, which can stabilize the transition state for B(OH)3 departure through intramolecular hydrogen bonding. nih.gov This stabilizing interaction is absent in 3- and 4-pyridyl isomers, resulting in much greater stability. nih.gov

For this compound, the boronic acid moiety is at the 4-position of the pyridine ring. Based on computational models of related compounds, it is predicted to exhibit high stability against protodeboronation. ed.ac.ukacs.org Studies on unsubstituted 4-pyridyl boronic acid show it to be very slow to decompose, with a half-life of over a week even under basic conditions at 70°C. acs.org The presence of two electron-withdrawing bromine atoms on the ring is not expected to alter this inherent stability conferred by the 4-position of the boronic acid group.

Table 1: Predicted Relative Stability to Protodeboronation of Pyridyl Boronic Acid Isomers

| Isomer | Predicted Susceptibility to Protodeboronation | Rationale |

| 2-Pyridyl boronic acid | High | Intramolecular stabilization of the transition state by the ring nitrogen. nih.gov |

| 3-Pyridyl boronic acid | Low | Lack of intramolecular stabilization. nih.gov |

| 4-Pyridyl boronic acid | Low | Lack of intramolecular stabilization; analogous to the stable 3-pyridyl isomer. acs.org |

| This compound | Low | Boronic acid group is in the stable 4-position. |

Influence of Substituents on Electronic Properties and Reactivity Profiles

The electronic nature of substituents on the aromatic ring significantly impacts the properties of arylboronic acids. mdpi.comrsc.org The two bromine atoms at the 3- and 5-positions of this compound are electron-withdrawing groups due to their high electronegativity.

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify the electronic effects of these substituents. The bromine atoms withdraw electron density from the pyridine ring, making the boron atom more electron-deficient. This increased Lewis acidity is a key feature influencing the molecule's reactivity. nih.gov A more Lewis acidic boron center generally leads to a lower pKa value compared to the unsubstituted parent compound. nih.gov This enhanced acidity can affect its binding to diols and its behavior in reactions like the Suzuki-Miyaura coupling, potentially influencing transmetalation rates.

The presence of electron-withdrawing groups can impact the stability and reactivity of the entire molecule. rsc.org While the protodeboronation stability is primarily dictated by the 4-position of the boronic acid, the electronic modifications by the bromine atoms fine-tune its reactivity profile in other chemical transformations.

Table 2: Predicted Influence of Substituents on the Properties of this compound

| Property | Influence of 3,5-Dibromo Substituents | Computational Rationale |

| Lewis Acidity of Boron | Increased | Inductive electron withdrawal by bromine atoms reduces electron density on the boron center. nih.gov |

| pKa Value | Decreased | Increased Lewis acidity leads to easier deprotonation. nih.gov |

| Reactivity in Cross-Coupling | Modified | Changes in electron density on the ring and boron atom can affect rates of oxidative addition and transmetalation. |

| Ring Electron Density | Decreased | Halogens are deactivating groups that withdraw electron density from the aromatic ring. |

Spectroscopic Property Prediction

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, including vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra.

Computational Vibrational Analysis for IR and Raman Spectra

Theoretical vibrational frequencies and intensities for this compound can be calculated using DFT methods, typically with functionals like B3LYP. researchgate.netarxiv.org Such calculations provide a predicted vibrational spectrum that aids in the assignment of experimental IR and Raman bands.

The vibrational spectrum can be conceptually divided into modes associated with the 3,5-dibromopyridine (B18299) core and those associated with the boronic acid functional group. A computational study on 3,5-dibromopyridine provides a basis for assigning the ring vibrations. researchgate.net Key predicted vibrational modes would include:

Pyridine Ring Vibrations : C-H stretching, C-N and C-C ring stretching modes, and in-plane and out-of-plane bending modes. The frequencies of these modes are influenced by the heavy bromine substituents.

Boronic Acid Group Vibrations :

O-H stretching: Typically a broad band in the IR spectrum.

B-O stretching: Strong absorptions.

B-C stretching: A weaker band.

O-B-O and C-B-O bending modes.

DFT calculations can simulate the full IR and Raman spectra, allowing for a direct comparison with experimental data and a detailed understanding of the molecule's vibrational dynamics. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Notes |

| O-H Stretch | 3500-3300 | Strong, Broad | Characteristic of the boronic acid hydroxyl groups. |

| C-H Stretch (aromatic) | 3100-3000 | Medium | From the C-H bonds at positions 2 and 6 of the pyridine ring. |

| C=C, C=N Ring Stretch | 1600-1400 | Medium-Strong | Vibrations of the pyridine ring skeleton. researchgate.net |

| B-O Stretch | 1380-1310 | Strong | Characteristic of the B(OH)₂ group. |

| O-H In-plane Bend | 1250-1150 | Medium | Associated with the boronic acid hydroxyl groups. |

| C-Br Stretch | 700-500 | Strong | Stretching vibrations of the two carbon-bromine bonds. |

Prediction of NMR Chemical Shifts and Coupling Constants

DFT calculations combined with the Gauge-Including Atomic Orbital (GIAO) approach are widely used to predict NMR chemical shifts (δ) and spin-spin coupling constants (J). acs.orgresearchgate.net

¹H NMR : The molecule has two equivalent protons at the 2- and 6-positions of the pyridine ring. Their chemical shift is influenced by the electronegative nitrogen atom, the two bromine atoms, and the boronic acid group. These protons are expected to appear as a singlet in the aromatic region of the spectrum.

¹³C NMR : Predictions would show distinct signals for the four unique carbon atoms in the molecule (C2/C6, C3/C5, C4). The carbon attached to the boron (C4) would have a characteristic chemical shift, and its signal might be broader due to the quadrupolar nature of the boron nucleus.

¹¹B NMR : This is a particularly useful nucleus for studying boronic acids. nsf.gov Aryl boronic acids typically exhibit a single, often broad, resonance in the ¹¹B NMR spectrum. sdsu.edu For this compound, the chemical shift is predicted to be in the typical range for sp²-hybridized aryl boronic acids, around 28-33 ppm. sdsu.eduacs.org The electron-withdrawing nature of the dibrominated pyridine ring may shift this resonance slightly compared to simpler phenylboronic acids. nih.gov

Computational methods can also predict the magnitude of J-coupling constants, such as ³J(H,H) between adjacent protons, though this molecule only has chemically equivalent protons. znaturforsch.com

Table 4: Predicted NMR Chemical Shifts for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Rationale/Notes |

| ¹H | H2 / H6 | 8.5 - 9.0 | Deshielded due to proximity to ring nitrogen and electron-withdrawing substituents. Expected to be a singlet. |

| ¹¹B | B4 | 28 - 33 | Typical range for trigonal aryl boronic acids. sdsu.edu The precise shift is sensitive to solvent and concentration. |

| ¹³C | C4 | 120 - 130 | The ipso-carbon attached to boron; signal may be broad. |

| ¹³C | C3 / C5 | 125 - 135 | Carbons attached to bromine. |

| ¹³C | C2 / C6 | 150 - 160 | Carbons adjacent to the ring nitrogen. |

Future Research Directions

Development of Sustainable and Greener Synthetic Routes

The traditional synthesis of pyridinylboronic acids often involves methods like halogen-metal exchange followed by borylation. arkat-usa.org While effective, these methods can be expensive and may not be the most environmentally friendly for large-scale production. arkat-usa.org Future research is aimed at developing more sustainable and "greener" synthetic pathways.

One promising area is the exploration of alternative, eco-friendly methods. For instance, researchers are investigating one-step synthesis processes that start from inexpensive and readily available materials like pyridine (B92270) or pyridine salts. google.com These methods aim to reduce reaction steps, minimize waste, and use milder reaction conditions, making the production of 3,5-Dibromopyridine-4-boronic acid more efficient and environmentally benign. google.com The development of such routes is crucial for making this important chemical building block more accessible for various applications. nih.gov

Exploration of Novel Catalytic Transformations

Pyridinylboronic acids are well-known for their role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for forming carbon-carbon bonds. researchgate.net This reactivity allows for the synthesis of complex molecules, including those with pharmaceutical or material science applications. researchgate.net For example, this compound can be used to create tetra-arylpyridines, which are of interest for their potential use in new materials. rsc.org

Future research will likely focus on expanding the catalytic applications of this compound. This includes exploring its use in other types of catalytic transformations and developing new catalytic systems that offer improved efficiency and selectivity. The unique electronic properties of the pyridine ring, combined with the reactivity of the boronic acid group, make this compound a promising candidate for discovering new catalytic processes. researchgate.netorganic-chemistry.org

Integration into Advanced Functional Materials and Molecular Devices

The structural and electronic properties of molecules containing the pyridine unit make them attractive for the development of advanced functional materials. nih.gov Pyridinylboronic acids, including this compound, can be incorporated into polymers and other materials to create systems with specific optical, electronic, or sensing properties. mdpi.com

Future research in this area will likely involve the design and synthesis of new materials that leverage the unique characteristics of this compound. For example, its ability to interact with other molecules through hydrogen bonding and its potential for forming organized structures could be exploited in the creation of sensors, molecular switches, or other molecular devices. researchgate.netdergipark.org.tr The development of such materials could have applications in fields ranging from electronics to biotechnology. researchgate.net

Computational Design and Prediction of New Boronic Acid Derivatives with Tuned Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an increasingly powerful tool for designing new molecules and predicting their properties. nih.govinformaticsjournals.co.in In the context of boronic acids, computational methods can be used to understand and predict their reactivity, acidity, and stability. acs.orgmdpi.comnih.gov

Future research will undoubtedly leverage computational design to create new derivatives of this compound with tailored properties. By modifying the substituents on the pyridine ring, researchers can fine-tune the electronic and steric characteristics of the molecule, thereby controlling its reactivity in catalytic reactions or its binding properties in functional materials. researchgate.netbohrium.com This in-silico approach, which allows for the screening of many potential candidates before undertaking laboratory synthesis, can significantly accelerate the discovery of new and improved boronic acid-based compounds for a wide range of applications. mdpi.com

Q & A

Q. What are the standard synthetic routes for preparing 3,5-dibromopyridine-4-boronic acid?

The compound is typically synthesized via halogenation and subsequent boronic acid introduction. One method involves starting with pyridine derivatives, where bromination at the 3- and 5-positions is achieved using Br₂ or HBr under controlled conditions. The boronic acid group is then introduced via Suzuki-Miyaura coupling or direct borylation using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acid precursors . Key challenges include controlling regioselectivity during bromination and avoiding deboronation during purification.

Q. What are the primary applications of this compound in organic synthesis?

It serves as a versatile building block in cross-coupling reactions (e.g., Suzuki-Miyaura) to construct biaryl systems, particularly in pharmaceutical intermediates. The bromine substituents enable further functionalization, while the boronic acid group facilitates coupling with aryl halides .

Q. How is purity assessed for this compound?

Purity (>97%) is determined via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Quadrupolar broadening from bromine atoms in ¹H NMR spectra may complicate analysis, necessitating ¹³C NMR or heteronuclear 2D experiments for accurate structural confirmation .

Q. What solvents and storage conditions are recommended for this compound?

The boronic acid is hygroscopic and should be stored at 2–8°C under inert gas. Recommended solvents for stock solutions include dry tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to prevent hydrolysis. Aqueous solubility is limited, requiring co-solvents like ethanol for reactions .

Advanced Research Questions

Q. How can low yields in Suzuki-Miyaura reactions using this compound be mitigated?

Low yields often arise from steric hindrance due to bromine substituents or catalyst deactivation. Optimize by:

- Using Pd catalysts with bulky ligands (e.g., XPhos) to enhance turnover.

- Adjusting reaction temperature (80–110°C) and base (K₂CO₃ or CsF) to improve coupling efficiency.

- Pre-purifying the boronic acid to remove residual boronate esters that inhibit reactivity .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

Discrepancies in NMR splitting patterns (caused by bromine’s quadrupolar moment) can be addressed via:

Q. How does substituent positioning affect cross-coupling selectivity?

The 3,5-dibromo substitution creates steric and electronic effects that favor coupling at the 4-position (boronic acid site). Computational studies (DFT) suggest bromine’s electron-withdrawing nature enhances electrophilicity at the boron center, directing reaction pathways .

Q. What are the challenges in scaling up synthesis, and how are they addressed?

Large-scale synthesis faces hurdles in:

- Halogenation control : Use flow chemistry to maintain precise temperature and stoichiometry.

- Boronation efficiency : Replace traditional Pd catalysts with immobilized variants to reduce costs and improve recyclability .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Suzuki-Miyaura Coupling

| Parameter | Optimal Range | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ or XPhos-Pd | |

| Temperature | 105°C (toluene/EtOH) | |

| Base | 2M K₂CO₃ | |

| Reaction Time | 12–24 hours |

Q. Table 2: Common Impurities and Removal Techniques

| Impurity | Source | Removal Method |

|---|---|---|

| Deboronated pyridine | Hydrolysis | Silica gel chromatography |

| Residual dibromopyridine | Incomplete boronation | Recrystallization (hexane/EtOAc) |

Critical Analysis of Contradictions

- vs. 9 : While emphasizes harsh conditions for amine substitution on dibromopyridines, demonstrates milder Pd-mediated coupling. This discrepancy highlights the need for substrate-specific optimization.

- vs. 6 : Solubility data vary due to differing co-solvent systems, requiring validation under experimental conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.